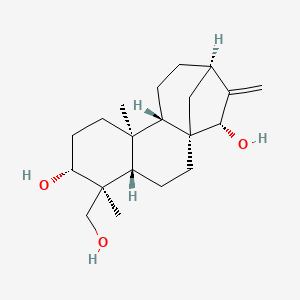

ent-16-Kaurene-3beta,15beta,18-triol

Übersicht

Beschreibung

“ent-16-Kaurene-3beta,15beta,18-triol” is a natural product found in Suregada multiflora . It is a type of ent-kaurene diterpene . The molecular formula of this compound is C20H32O3 .

Molecular Structure Analysis

The molecular structure of “ent-16-Kaurene-3beta,15beta,18-triol” is characterized by spectroscopic analysis . The molecular weight of this compound is 320.5 g/mol . The IUPAC name of this compound is (1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol .Physical And Chemical Properties Analysis

The physical description of “ent-16-Kaurene-3beta,15beta,18-triol” is a powder . It has a topological polar surface area of 60.7 Ų . It has one rotatable bond . The exact mass and monoisotopic mass of this compound are 320.23514488 g/mol .Wissenschaftliche Forschungsanwendungen

Role in Gibberellin Biosynthesis

Ent-kaurenes, including “ent-16-Kaurene-3beta,15beta,18-triol”, are precursors in the biosynthesis of gibberellins . Gibberellins are plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, sex expression, enzyme induction, and leaf and fruit senescence .

Abiotic Stress Response in Plants

Research has shown that ent-kaurene synthase-like genes, which are responsible for the biosynthesis of ent-kaurenes, are associated with abiotic stress response in rice . This suggests that “ent-16-Kaurene-3beta,15beta,18-triol” could potentially play a role in plant responses to environmental stressors .

3. Potential Role in Plant Height Regulation The biosynthesis of ent-kaurene serves as a crucial initial step in gibberellin synthesis . Mutations in ent-kaurene synthase often lead to a dwarf phenotype in plants, which can be rescued by the application of exogenous gibberellin . This suggests that “ent-16-Kaurene-3beta,15beta,18-triol” could potentially be involved in the regulation of plant height .

Potential Role in Flowering

As ent-kaurenes are involved in the biosynthesis of gibberellins, they may also play a role in flowering. Gibberellins are known to promote flowering in a variety of plants .

Potential Role in Seed Germination

Gibberellins, for which ent-kaurenes are precursors, are known to break seed dormancy and promote germination . Therefore, “ent-16-Kaurene-3beta,15beta,18-triol” could potentially play a role in seed germination .

Potential Role in Plant Defense

Some ent-kaurenes have been found to have antimicrobial properties . This suggests that “ent-16-Kaurene-3beta,15beta,18-triol” could potentially play a role in plant defense mechanisms .

Wirkmechanismus

Target of Action

The primary target of ent-16-Kaurene-3beta,15beta,18-triol is the enzyme β-hexosaminidase . This enzyme plays a crucial role in the degradation of glycoproteins and glycolipids in cells.

Mode of Action

The compound ent-16-Kaurene-3beta,15beta,18-triol interacts with its target, β-hexosaminidase, by inhibiting its release . This interaction results in a significant anti-allergic activity .

Biochemical Pathways

The inhibition of β-hexosaminidase release by ent-16-Kaurene-3beta,15beta,18-triol affects the biochemical pathways involved in allergic responses

Result of Action

The result of the action of ent-16-Kaurene-3beta,15beta,18-triol is a significant reduction in allergic responses . This is due to the compound’s inhibitory effect on the release of β-hexosaminidase, an enzyme involved in allergic reactions .

Eigenschaften

IUPAC Name |

(1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15+,16-,17+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSICAMHPRQJNMG-WWWUCTDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-16-Kaurene-3beta,15beta,18-triol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.